molecular formula C5H12ClNO B2881772 (1-Methoxycyclopropyl)methanamine hydrochloride CAS No. 1574118-00-5

(1-Methoxycyclopropyl)methanamine hydrochloride

Cat. No.: B2881772
CAS No.: 1574118-00-5
M. Wt: 137.61
InChI Key: GLZZBHGMRSSFLA-UHFFFAOYSA-N
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Description

(1-Methoxycyclopropyl)methanamine hydrochloride (CAS: 1574118-00-5) is a cyclopropane-derived amine salt with a methoxy substituent on the cyclopropane ring. Key properties include:

  • Molecular Formula: C₅H₁₂ClNO
  • Molecular Weight: 137.61 g/mol
  • Structure: The cyclopropane ring is substituted with a methoxy (-OCH₃) group and a methanamine (-CH₂NH₂) side chain, forming a hydrochloride salt. The SMILES notation is COC1(CC1)CN, and the InChIKey is FHZDVWVTFMUBNC-UHFFFAOYSA-N .
  • Purity: Available at 97% purity for research use .

This compound is utilized as a building block in organic synthesis and pharmaceutical research due to its strained cyclopropane ring, which can enhance reactivity and metabolic stability in drug candidates .

Properties

IUPAC Name

(1-methoxycyclopropyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-7-5(4-6)2-3-5;/h2-4,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZZBHGMRSSFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1574118-00-5
Record name (1-methoxycyclopropyl)methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxycyclopropyl)methanamine hydrochloride typically involves the reaction of cyclopropylmethanamine with methanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: (1-Methoxycyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylmethanone derivatives, while reduction can produce cyclopropylmethanamine .

Scientific Research Applications

(1-Methoxycyclopropyl)methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Methoxycyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets. The methoxy group and the cyclopropyl ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The table below highlights key structural and molecular differences between (1-Methoxycyclopropyl)methanamine hydrochloride and its analogues:

Compound Name Substituent CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
(1-Methoxycyclopropyl)methanamine HCl Methoxy 1574118-00-5 C₅H₁₂ClNO 137.61 Methoxy group enhances polarity
1-Methoxymethyl-cyclopropylamine HCl Methoxymethyl 1029716-05-9 C₅H₁₂ClNO 137.61 Methoxymethyl increases steric bulk
[1-(Trifluoromethyl)cyclopropyl]methanamine HCl Trifluoromethyl 1783418-59-6 C₅H₉ClF₃N 175.58 CF₃ group introduces electronegativity
(1-Ethylcyclopropyl)methanamine HCl Ethyl 1301739-69-4 C₆H₁₄ClN 135.64 Ethyl group enhances hydrophobicity
1-(4-Methoxyphenyl)cyclopropanamine HCl 4-Methoxyphenyl 1187931-04-9 C₁₀H₁₄ClNO ~199.45 Aromatic ring enables π-π interactions
Key Observations:
  • Isosteric Variations : The methoxy (target) and methoxymethyl (CAS: 1029716-05-9) compounds share the same molecular formula but differ in substituent positioning, affecting steric and electronic properties .
  • Hydrophobic Modifications : The ethyl-substituted analogue (CAS: 1301739-69-4) has a lower molecular weight (135.64 g/mol) and increased hydrophobicity, which may improve membrane permeability in drug design .
  • Aromatic Additions : The 4-methoxyphenyl derivative (CAS: 1187931-04-9) introduces aromaticity, enabling interactions with biological targets through π-π stacking .

Physicochemical and Functional Properties

  • Solubility: Limited data exist, but analogues like (1-Ethylcyclopropyl)methanamine HCl are provided as 10 mM solutions, suggesting moderate solubility in polar solvents .
  • Stability : The trifluoromethyl derivative’s electron-withdrawing nature may enhance resistance to oxidative degradation compared to the methoxy-substituted compound .

Biological Activity

(1-Methoxycyclopropyl)methanamine hydrochloride is a compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen. The compound features a methoxy group attached to a cyclopropyl ring along with a methanamine moiety. This unique structure contributes to its reactivity and potential biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Direct Reaction : Cyclopropylmethanamine is reacted with methanol in the presence of a catalyst to form the desired product.
  • Hydrochloride Formation : The free base is treated with hydrochloric acid to yield the hydrochloride salt.

These methods ensure high yield and purity, essential for further biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The methoxy group and cyclopropyl ring enhance its binding affinity to enzymes or receptors, potentially modulating various biological pathways. Detailed studies are ongoing to elucidate these interactions further.

Biological Activity and Research Findings

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Cytotoxicity : Investigations into its effects on cancer cell lines are underway, aiming to assess its viability as a chemotherapeutic agent.
  • Neuropharmacological Effects : The compound's interaction with neurotransmitter systems is being explored for potential applications in treating neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential efficacy against specific bacterial strains
CytotoxicityInvestigated for effects on cancer cell lines
NeuropharmacologicalInteraction with neurotransmitter systems

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
CyclopropylmethanamineCyclopropyl ring with a primary amineSimpler structure; less steric hindrance
1-(2-Methoxyethyl)cyclopropanamineMethoxyethyl substituent on cyclopropaneAlters solubility and potential receptor binding
3-(Methoxymethyl)cyclobutylamineCyclobutane instead of cyclopropanePotentially different biological activity profile
2-MethylcyclopropylmethanamineMethyl group additionMay enhance lipophilicity and receptor interactions

The presence of both the methoxy and amine groups in this compound imparts distinct chemical properties compared to these similar compounds.

Case Studies and Applications

Recent case studies have focused on the compound's application in drug development. For instance, research utilizing predictive models like PASS (Prediction of Activity Spectra for Substances) has indicated promising activity spectra based on its structural features. This suggests that further exploration into its therapeutic potential could yield valuable insights for medicinal chemistry.

Q & A

Q. How can synthesis of (1-Methoxycyclopropyl)methanamine hydrochloride be optimized for improved yield and purity?

Methodological Answer: Optimization involves:

  • Stepwise Cyclopropane Formation : Use [2+1] cycloaddition reactions with dichlorocarbene precursors under inert conditions (e.g., N₂ atmosphere) to minimize side reactions .
  • Methoxy Group Introduction : Employ nucleophilic substitution with methyl iodide or dimethyl sulfate in anhydrous tetrahydrofuran (THF), using sodium hydride as a base to enhance reaction efficiency .
  • Hydrochloride Salt Formation : Precipitate the final product by adding concentrated HCl to the reaction mixture at 0–5°C, followed by recrystallization in ethanol/water (3:1 v/v) to achieve >95% purity .
  • Key Parameters : Control temperature (±2°C) and pH (4.5–5.5) during salt formation to avoid decomposition.

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify methoxy protons (δ 3.2–3.4 ppm) and cyclopropane protons (δ 0.8–1.2 ppm). Coupling constants (J = 4–6 Hz) confirm cyclopropane geometry .
    • ¹³C NMR : Methoxy carbon (δ 55–57 ppm) and cyclopropane carbons (δ 12–15 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) with <2 ppm error. Example: Calculated for C₆H₁₃ClNO⁺: 150.0684; Observed: 150.0686 .
  • HPLC-PDA : Use a C18 column (5 µm, 4.6 × 250 mm) with acetonitrile/0.1% TFA (20:80) mobile phase; retention time ~8.2 min .

Q. How should stability studies be designed for this compound under varying pH conditions?

Methodological Answer:

  • Buffer Preparation : Test in phosphate buffers (pH 2.0, 7.4, 9.0) at 25°C and 40°C for 14 days .
  • Sampling Intervals : Analyze aliquots at 0, 7, and 14 days via HPLC.
  • Degradation Pathways : Acidic conditions (pH 2.0) may hydrolyze the cyclopropane ring, while basic conditions (pH 9.0) could cleave the methoxy group.
  • Storage Recommendations : Store at −20°C in amber vials under argon to prevent oxidation .

Advanced Research Questions

Q. What strategies resolve enantiomeric purity challenges in this compound?

Methodological Answer:

  • Chiral Chromatography : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) at 1.0 mL/min; enantiomers elute at 12.3 min (R) and 14.7 min (S) .
  • Asymmetric Synthesis : Employ Evans’ oxazolidinone auxiliaries during cyclopropane formation to achieve >98% enantiomeric excess (ee) .
  • Circular Dichroism (CD) : Compare experimental CD spectra (λ = 210–250 nm) with computational models (TD-DFT) to assign absolute configuration .

Q. How does the methoxy group influence receptor binding affinity and selectivity?

Methodological Answer:

  • Radioligand Binding Assays :
    • Serotonin Receptors (5-HT₂C) : Use [³H]mesulergine in HEK293 cells transfected with human 5-HT₂C. Methoxy substitution increases binding affinity (Kᵢ = 12 nM) compared to non-substituted analogs (Kᵢ = 45 nM) due to enhanced hydrophobic interactions .
    • Comparative Analysis :
CompoundSubstituent5-HT₂C Kᵢ (nM)
Target Methoxy12
Analog 1H45
Analog 2Cl28

Q. How to address discrepancies in reported biological activity across studies?

Methodological Answer:

  • Mechanistic Profiling : Conduct functional assays (e.g., cAMP accumulation, β-arrestin recruitment) to differentiate agonism vs. antagonism .
  • Metabolic Stability Testing : Incubate with human liver microsomes (HLM) for 1 hour. Low intrinsic clearance (<15 mL/min/kg) suggests prolonged in vivo activity, resolving contradictions from rapid metabolite interference .
  • Species-Specific Variability : Compare receptor binding in rat vs. human cortical membranes. Example: 5-HT₂C affinity varies 3-fold (rat Kᵢ = 38 nM; human Kᵢ = 12 nM) due to receptor polymorphisms .

Q. What computational methods predict interactions with novel biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with 5-HT₂C homology models (PDB: 6BQG). The methoxy group forms a hydrogen bond with Tyr358 (ΔG = −9.2 kcal/mol) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • Pharmacophore Modeling : Identify essential features (aromatic ring, amine group, methoxy) using LigandScout. Validate with ROC curves (AUC = 0.85) .

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